molecular formula C13H26N2O2 B13583347 tert-butylN-(5,5-diethylpyrrolidin-3-yl)carbamate

tert-butylN-(5,5-diethylpyrrolidin-3-yl)carbamate

Cat. No.: B13583347
M. Wt: 242.36 g/mol
InChI Key: XBOIVNNAWSTIMW-UHFFFAOYSA-N
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Description

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 5-membered saturated ring substituted with two ethyl groups at the 5,5-positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules targeting neurological or metabolic disorders . Its structural rigidity, conferred by the pyrrolidine ring and bulky substituents, influences both its physicochemical properties (e.g., solubility, lipophilicity) and reactivity in downstream reactions.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C13H26N2O2/c1-6-13(7-2)8-10(9-14-13)15-11(16)17-12(3,4)5/h10,14H,6-9H2,1-5H3,(H,15,16)

InChI Key

XBOIVNNAWSTIMW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CN1)NC(=O)OC(C)(C)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 5,5-diethylpyrrolidine under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate compounds. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Diethyl vs. Difluoro Groups: The diethyl substituents in the target compound confer higher lipophilicity (logP ≈ 2.8) compared to the difluoro analogue (logP ≈ 1.2), making the former more suitable for blood-brain barrier penetration in CNS drug development .
  • Ring Size : The pyrrolidine ring (5-membered) introduces greater ring strain compared to piperidine (6-membered), leading to faster Boc deprotection under acidic conditions (t₁/₂: 30 min vs. 90 min in 1M HCl) .

Research Findings and Data

Physicochemical Properties

Property tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate
Molecular Weight (g/mol) 266.37 234.24
Melting Point (°C) 98–102 145–148
Solubility in Water (mg/mL) 0.2 1.8
logP 2.8 1.2

Comparative Reactivity

Reaction Target Compound Yield (%) Difluoro Analogue Yield (%)
Boc Depletion (1M HCl, 25°C) 95 82
Reductive Amination 60 75

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